4-Chloro-3-trifluoromethyl-benzenethiol
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Overview
Description
4-Chloro-3-trifluoromethyl-benzenethiol is an organic compound with the molecular formula C7H4ClF3S and a molecular weight of 212.62 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a thiol group attached to a benzene ring, making it a unique and versatile chemical in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-trifluoromethyl-benzenethiol typically involves the reaction of 4-chloro-3-trifluoromethyl-benzaldehyde with thiourea, followed by hydrolysis . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-trifluoromethyl-benzenethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-trifluoromethyl-benzenethiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-trifluoromethyl-benzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity . The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)benzaldehyde
- 4-Chlorobenzotrifluoride
Uniqueness
4-Chloro-3-trifluoromethyl-benzenethiol is unique due to the presence of both a thiol group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with proteins and other biomolecules .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3S/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZQSTUDNPQHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406940 |
Source
|
Record name | 4-Chloro-3-trifluoromethyl-benzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-22-1 |
Source
|
Record name | 4-Chloro-3-trifluoromethyl-benzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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